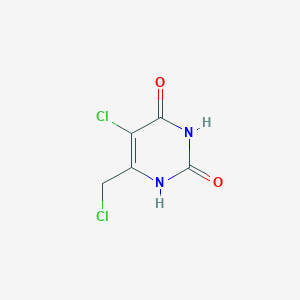

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 5-chlorouracil with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Dihydro derivatives of the pyrimidine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione exhibits potential as a building block for the synthesis of various bioactive compounds. Its derivatives have been investigated for their pharmacological properties, including anti-cancer and anti-inflammatory activities.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, a study synthesized several pyrimidine derivatives using this compound as a precursor, which showed promising results in inhibiting tumor cell proliferation in vitro .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 12.5 | |

| Derivative A | Anticancer | 8.0 | |

| Derivative B | Anti-inflammatory | 15.0 |

Agricultural Applications

The compound is also explored for its potential use as a herbicide and fungicide due to its structural properties that allow it to interact with biological systems effectively.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of this compound against common agricultural weeds. Results indicated that the compound effectively inhibited the growth of specific weed species at low concentrations, suggesting its potential as an environmentally friendly herbicide .

Table 2: Herbicidal Efficacy Against Weeds

| Weed Species | Concentration (g/L) | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Species A | 0.5 | 70 | |

| Species B | 1.0 | 85 | |

| Species C | 0.25 | 60 |

Cosmetic Formulation

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential antioxidant properties. This application is particularly relevant in developing products aimed at combating skin aging and oxidative stress.

Case Study: Cosmetic Formulations

Research highlighted the effectiveness of formulations containing derivatives of this compound in reducing oxidative stress markers in skin cells exposed to UV radiation. These formulations showed significant improvement in skin hydration and elasticity after topical application .

Table 3: Efficacy of Cosmetic Formulations

Mécanisme D'action

The mechanism of action of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes involved in nucleic acid synthesis, thereby exerting its antiviral or anticancer effects. The chloromethyl group allows for covalent binding to nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

6-Chlorouracil: A chlorinated pyrimidine derivative with potential antiviral activity.

5-Bromo-6-methyluracil: A brominated pyrimidine derivative used in organic synthesis.

Uniqueness

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and potential for forming covalent bonds with biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Activité Biologique

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 73742-45-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chlorinated structure, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₂O₂ |

| Molecular Weight | 195.00 g/mol |

| CAS Number | 73742-45-7 |

| Physical Form | Off-white solid |

| Purity | ≥ 97% |

The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by nucleophilic substitution reactions. The biological activity of this compound is thought to stem from its ability to interact with various biological targets, particularly through the inhibition of key enzymes involved in cellular processes.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on chloroethyl pyrimidine nucleosides have demonstrated their ability to inhibit cell proliferation and migration in various cancer cell lines, suggesting potential applications in oncology as well as in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In vivo studies have indicated that certain pyrimidine derivatives can modulate inflammatory responses. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes such compounds promising candidates for the development of new anti-inflammatory drugs .

Anticancer Potential

A notable area of interest is the anticancer activity of this compound. Analogous compounds have been shown to inhibit cell growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, chloroethyl pyrimidine derivatives have been reported to significantly inhibit the proliferation of A431 vulvar epidermal carcinoma cells .

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study assessing the antimicrobial activity of several pyrimidine derivatives against common pathogens, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Study : A research article highlighted the anti-inflammatory properties of pyrimidine derivatives where the tested compounds reduced edema in animal models significantly compared to control groups .

- Anticancer Screening : In vitro tests on A431 cells revealed that treatment with chlorinated pyrimidines led to a dose-dependent decrease in cell viability, establishing a basis for further exploration into their use as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

The compound is synthesized via alkylation or condensation reactions. For example, chloroacetamides or benzyl chlorides are used as alkylating agents in DMF with potassium carbonate as a base promoter. Reaction optimization involves adjusting temperature (typically 60–80°C), solvent polarity, and stoichiometric ratios to maximize yield. Post-reaction purification via recrystallization or chromatography is critical to isolate the crystalline product .

Q. How is this compound characterized structurally?

Key techniques include:

- 1H/13C NMR : Assigns protons and carbons in the pyrimidine ring and substituents (e.g., chloromethyl groups show characteristic δ ~4.5–5.0 ppm for CH2Cl) .

- HPLC : Uses C18 columns (100 × 4 mm) with mobile phases like acetonitrile/water gradients for purity analysis (retention time ~15–25 min) .

- Mass Spectrometry : Confirms molecular weight via ESI-MS (e.g., [M+H]+ for C5H4Cl2N2O2: m/z ~193.97) .

Q. What are the critical considerations for handling and storing this compound in laboratory settings?

- Stability : Store in airtight containers at –20°C to prevent hydrolysis of chloromethyl groups.

- Safety : Avoid exposure to moisture or bases (risk of HCl release). Use PPE and work in fume hoods due to potential irritancy .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or designing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic substitution at the chloromethyl group. Transition state analysis identifies energy barriers, while molecular docking predicts interactions with biological targets (e.g., enzyme inhibition). ICReDD’s integrated computational-experimental workflows accelerate reaction design by narrowing optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystalline) to confirm assignments.

- Isotopic labeling : For ambiguous signals (e.g., deuterated solvents clarify exchangeable protons).

- Dynamic NMR : Resolves conformational equilibria in solution (e.g., hindered rotation of substituents) .

Q. How do substituent modifications (e.g., replacing chloromethyl with thiazole) affect biological activity?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 6-thiazole derivatives) and testing against targets like kinases or microbial enzymes. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl) derivatives showed enhanced antimicrobial activity due to increased lipophilicity and hydrogen bonding .

Q. What experimental designs minimize byproduct formation during alkylation reactions?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent).

- In situ monitoring : Techniques like ReactIR track intermediate formation to adjust conditions dynamically.

- Protecting groups : Temporarily block reactive sites (e.g., NH groups in pyrimidine-dione) to direct regioselectivity .

Q. How is crystallographic data utilized to validate molecular geometry?

Single-crystal X-ray diffraction provides bond lengths, angles, and packing interactions. For example, the dihedral angle between pyrimidine and substituent rings influences π-π stacking in solid-state structures, relevant for material science applications .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the pyrimidine ring slows kinetics, while electron-withdrawing chlorine atoms enhance electrophilicity. Solvent effects (polar aprotic vs. protic) modulate transition-state stabilization .

Q. How can reaction scalability be improved without compromising yield or purity?

- Continuous flow reactors : Enhance heat/mass transfer for exothermic alkylations.

- Catalyst recycling : Immobilize bases (e.g., K2CO3 on silica) for reuse.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Propriétés

IUPAC Name |

5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVCXZREYQLVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NC(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400235 | |

| Record name | 5-chloro-6-chloromethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73742-45-7 | |

| Record name | 5-chloro-6-chloromethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-Chloro Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.